molecular formula C20H21N3O4S2 B2873405 methyl 4-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1252917-25-1

methyl 4-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2873405
CAS No.: 1252917-25-1
M. Wt: 431.53
InChI Key: LBBXWVSFSLYPET-UHFFFAOYSA-N
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Description

methyl 4-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound with a unique structure that includes a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the butyl group and the formation of the sulfanylacetyl linkage. The final step involves the esterification of the benzoate moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

methyl 4-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

methyl 4-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
  • Methyl 4-({[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Uniqueness

methyl 4-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is unique due to its specific structural features, such as the butyl group and the thienopyrimidine core. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

Methyl 4-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate represents a novel compound within the thieno[3,2-d]pyrimidine class, known for its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C19H20N3O3S2
  • Molecular Weight : 398.5 g/mol
  • CAS Number : 1252905-73-9

The structure features a thieno[3,2-d]pyrimidine core, which is crucial for its biological activity. The presence of the sulfanyl group and acetamido moiety enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the thieno[3,2-d]pyrimidine scaffold exhibit various pharmacological effects. Key areas of biological activity for this compound include:

  • Anticancer Activity : Thieno[3,2-d]pyrimidine derivatives have been reported to inhibit cancer cell proliferation in various studies. For instance, similar compounds have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and A549 .
  • Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), which is involved in steroid metabolism. Research on related compounds has demonstrated moderate inhibition rates (e.g., 36% at 1 μM concentration) suggesting potential therapeutic applications in conditions like osteoporosis .
  • Anti-inflammatory Effects : The thieno[3,2-d]pyrimidine core is associated with anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Study on Anticancer Activity

A study focused on the anticancer potential of thieno[3,2-d]pyrimidine derivatives revealed promising results. Compounds similar to this compound were tested against several cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-75.85
Compound BA54921.30
Methyl 4-[...]MCF-7TBD

These findings indicate that modifications to the thieno[3,2-d]pyrimidine structure can significantly affect anticancer potency.

Enzyme Inhibition Study

In another research effort aimed at evaluating enzyme inhibition:

CompoundEnzyme TargetInhibition (%) at 1 μM
Compound X17β-HSD236
Compound Y17β-HSD225
Methyl 4-[...]TBDTBD

This data suggests that structural variations can lead to differing levels of inhibition against critical enzymes involved in metabolic processes.

Properties

IUPAC Name

methyl 4-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-3-4-10-23-18(25)17-15(9-11-28-17)22-20(23)29-12-16(24)21-14-7-5-13(6-8-14)19(26)27-2/h5-9,11H,3-4,10,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBXWVSFSLYPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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